2-[(1E)-2-(2-FLUOROPHENYL)ETHENYL]-3-(3-HYDROXYPHENYL)-3,4-DIHYDROQUINAZOLIN-4-ONE
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Overview
Description
2-[(1E)-2-(2-Fluorophenyl)ethenyl]-3-(3-hydroxyphenyl)-3,4-dihydroquinazolin-4-one is a complex organic compound with a unique structure that combines a fluorophenyl group, a hydroxyphenyl group, and a dihydroquinazolinone core. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(1E)-2-(2-fluorophenyl)ethenyl]-3-(3-hydroxyphenyl)-3,4-dihydroquinazolin-4-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Fluorophenyl Ethenyl Intermediate: This step involves the reaction of 2-fluorobenzaldehyde with an appropriate reagent to form the 2-fluorophenyl ethenyl intermediate.
Formation of the Hydroxyphenyl Intermediate: This step involves the reaction of 3-hydroxybenzaldehyde with an appropriate reagent to form the 3-hydroxyphenyl intermediate.
Cyclization Reaction: The final step involves the cyclization of the two intermediates to form the dihydroquinazolinone core.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of automated reactors, optimized reaction conditions, and purification techniques to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-[(1E)-2-(2-fluorophenyl)ethenyl]-3-(3-hydroxyphenyl)-3,4-dihydroquinazolin-4-one can undergo various types of chemical reactions, including:
Oxidation: The hydroxyphenyl group can be oxidized to form quinones.
Reduction: The ethenyl group can be reduced to form ethyl derivatives.
Substitution: The fluorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Common nucleophiles include amines and thiols.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Ethyl derivatives and other reduced forms.
Substitution: Substituted fluorophenyl derivatives.
Scientific Research Applications
2-[(1E)-2-(2-fluorophenyl)ethenyl]-3-(3-hydroxyphenyl)-3,4-dihydroquinazolin-4-one has several scientific research applications, including:
Medicinal Chemistry: This compound is studied for its potential as a therapeutic agent due to its unique structure and potential biological activities.
Biological Studies: It is used in various biological assays to study its effects on different biological pathways and targets.
Chemical Research: It serves as a model compound for studying the reactivity and properties of similar organic compounds.
Industrial Applications: It may be used as an intermediate in the synthesis of other complex organic molecules.
Mechanism of Action
The mechanism of action of 2-[(1E)-2-(2-fluorophenyl)ethenyl]-3-(3-hydroxyphenyl)-3,4-dihydroquinazolin-4-one involves its interaction with specific molecular targets and pathways. The hydroxyphenyl group can interact with various enzymes and receptors, while the fluorophenyl group can enhance the compound’s binding affinity and specificity. The dihydroquinazolinone core provides structural stability and contributes to the compound’s overall biological activity.
Comparison with Similar Compounds
Similar Compounds
Phenol, 2-[(1E)-2-(4-fluorophenyl)ethenyl]-: This compound has a similar structure but with a different substitution pattern on the phenyl ring.
Furan, 2-[(1E)-2-(4-fluorophenyl)ethenyl]-: This compound has a furan ring instead of a hydroxyphenyl group.
6-[(1E)-2-[4-(4-fluorophenyl)-6-isopropyl-2-[methyl(methylsulfonyl)amino]-5-pyrimidinyl]ethenyl]-2,2-dimethyl-1,3-dioxane-4-acetate: This compound has a more complex structure with additional functional groups.
Uniqueness
2-[(1E)-2-(2-fluorophenyl)ethenyl]-3-(3-hydroxyphenyl)-3,4-dihydroquinazolin-4-one is unique due to its combination of a fluorophenyl group, a hydroxyphenyl group, and a dihydroquinazolinone core. This unique structure provides a balance of reactivity, stability, and biological activity, making it a valuable compound for various scientific research applications.
Properties
IUPAC Name |
2-[(E)-2-(2-fluorophenyl)ethenyl]-3-(3-hydroxyphenyl)quinazolin-4-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H15FN2O2/c23-19-10-3-1-6-15(19)12-13-21-24-20-11-4-2-9-18(20)22(27)25(21)16-7-5-8-17(26)14-16/h1-14,26H/b13-12+ |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PWLXQKZUOHTNGT-OUKQBFOZSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C=CC2=NC3=CC=CC=C3C(=O)N2C4=CC(=CC=C4)O)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C(=C1)/C=C/C2=NC3=CC=CC=C3C(=O)N2C4=CC(=CC=C4)O)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H15FN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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